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molecular formula C13H10ClN5 B8450214 (4-Chloro-phenyl)-(6-pyrazol-1-yl-pyrazin-2-yl)-amine

(4-Chloro-phenyl)-(6-pyrazol-1-yl-pyrazin-2-yl)-amine

Cat. No. B8450214
M. Wt: 271.70 g/mol
InChI Key: ZHYRJGSPDLBOCD-UHFFFAOYSA-N
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Patent
US08415358B2

Procedure details

Sodium hydride (60% in mineral oil, 156 mg, 3.90 mmol) was added to a suspension of pyrazole (260 mg, 3.82 mmol) in N,N-dimethylformamide (5 mL) and the mixture was heated to 50° C. for 20 minutes. (4-Chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester (260 mg, 0.76 mmol) was added and stirring was continued for 30 minutes at the same temperature. The temperature was raised to 100° C. and the mixture was stirred overnight. The reaction mixture was quenched with brine and extracted with ethyl acetate (4×15 mL). The combined organic phases were washed with brine, dried over anhydrous sodium sulphate, filtrated and evaporated to give the crude product. Flash chromatography (ethyl acetate/heptane as eluent) gave (4-chloro-phenyl)-(6-pyrazol-1-yl-pyrazin-2-yl)-amine (56 mg, 27%) as a yellow solid.
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
(4-Chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester
Quantity
260 mg
Type
reactant
Reaction Step Two
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][CH:5]=[N:4]1.C(OC(=O)[N:14]([C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=1)[C:15]1[CH:20]=[N:19][CH:18]=[C:17](Cl)[N:16]=1)(C)(C)C.C(OCC)(=O)C.CCCCCCC>CN(C)C=O>[Cl:28][C:25]1[CH:24]=[CH:23][C:22]([NH:14][C:15]2[CH:20]=[N:19][CH:18]=[C:17]([N:3]3[CH:7]=[CH:6][CH:5]=[N:4]3)[N:16]=2)=[CH:27][CH:26]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
156 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
260 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
(4-Chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester
Quantity
260 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1=NC(=CN=C1)Cl)C1=CC=C(C=C1)Cl)=O
Step Three
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 100° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×15 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=NC(=CN=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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